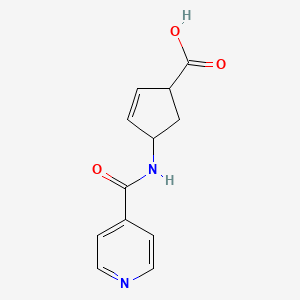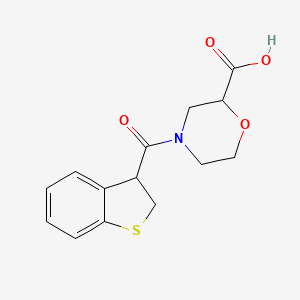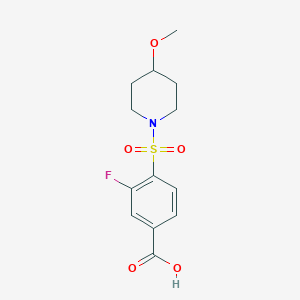![molecular formula C21H17ClN2O3 B7606146 N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B7606146.png)
N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a benzamide structure through a chlorophenyl methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenyl methanol with 2-aminobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- 4-benzoylphenyl N-(4-chlorophenyl)carbamate
- N-benzyl-4-chloroaniline
Uniqueness
N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide stands out due to its unique structural features, such as the combination of carbamoyl and chlorophenyl methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-9-5-14(6-10-16)13-27-19-4-2-1-3-18(19)21(26)24-17-11-7-15(8-12-17)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUUDYBKQTBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Hydroxy-6-methylpyridin-2-yl)methylamino]benzoic acid](/img/structure/B7606064.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethylbenzamide](/img/structure/B7606083.png)
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B7606086.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7606096.png)
![3,6-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B7606103.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7606108.png)
![5-bromo-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7606110.png)
![4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7606114.png)
![3-tert-butyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7606123.png)
![2-[(2-Iodobenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B7606137.png)
![(2S)-2-[(4-chloro-3-fluorophenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7606151.png)

